molecular formula C6H6N2O2 B151167 2-Pyrimidineacetic acid CAS No. 66621-73-6

2-Pyrimidineacetic acid

Número de catálogo: B151167
Número CAS: 66621-73-6
Peso molecular: 138.12 g/mol
Clave InChI: NRRCYZPJUABYHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Pyrimidineacetic acid (CAS: 66621-73-6) is a heterocyclic organic compound comprising a pyrimidine ring substituted with an acetic acid group at the 2-position. Its molecular formula is C₆H₆N₂O₂, with a molecular weight of 138.12 g/mol . Key physicochemical properties include:

  • Density: 1.336 g/cm³
  • Boiling Point: 287.5°C at 760 mmHg
  • Vapor Pressure: 0.00115 mmHg at 25°C .

Structurally, the pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) is linked to a carboxylic acid group via a methylene bridge, enabling diverse reactivity and biological interactions . This compound is utilized as a precursor in pharmaceutical synthesis and biochemical research, particularly in developing pyrimidine-based therapeutics .

Actividad Biológica

2-Pyrimidineacetic acid (CAS Number: 5267-07-2) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article compiles findings from recent studies, highlighting the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrimidine ring substituted with an acetic acid group. Its molecular formula is C6H6N2O2C_6H_6N_2O_2 with a molecular weight of 138.13 g/mol. The compound exhibits moderate solubility in water and is sensitive to light, which can affect its stability and reactivity.

1. Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In a study evaluating various substituted compounds, it was found that derivatives of this compound demonstrated potent anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The lead compound in this series showed an effective dose (ED50) of 9.9 mg/kg, indicating strong therapeutic potential without ulcerogenic side effects .

Table 1: Comparative Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundED50 (mg/kg)Safety Margin (ALD50)
2-Indazolyl-4-pyrimidineacetic acid9.93000
Indomethacin16.8 - 19.9Not specified
Other derivativesVariesVaries

2. Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated, particularly against various bacterial strains. Studies have shown that this compound exhibits moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains indicate its potential as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the pyrimidine ring or the acetic acid moiety influence biological activity. The introduction of various substituents on the pyrimidine ring has been shown to enhance both anti-inflammatory and antimicrobial properties, suggesting that specific functional groups can significantly modulate activity.

Key Findings:

  • Hydrophobic groups increase membrane permeability, enhancing antimicrobial action.
  • Electron-withdrawing groups on the pyrimidine ring improve anti-inflammatory potency by stabilizing reactive intermediates.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, the administration of this compound resulted in a marked reduction in inflammatory markers compared to controls. Histological examinations revealed decreased leukocyte infiltration in treated tissues, supporting its efficacy as an anti-inflammatory agent.

Case Study 2: Antimicrobial Testing

A series of experiments tested the efficacy of this compound against clinical isolates of resistant bacterial strains. The compound showed promising results, with several derivatives outperforming conventional antibiotics in terms of potency and spectrum of activity.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Pyrimidineacetic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting pyrimidine derivatives with halogenated acetic acid precursors (e.g., bromoacetic acid) under basic conditions. For example, coupling 2-aminopyrimidine with bromoacetic acid in the presence of sodium hydride in anhydrous tetrahydrofuran (THF) yields the target compound . Reaction temperature (optimized at 0–5°C to minimize side reactions) and solvent polarity significantly affect yield. Purity (>95%) is typically achieved via recrystallization from ethanol-water mixtures or column chromatography using silica gel .

Q. How is the structural characterization of this compound validated in experimental settings?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 8.85 ppm (pyrimidine ring protons) and δ 3.75 ppm (acetic acid methylene group) .
  • X-ray Crystallography: Single-crystal X-ray diffraction confirms planar pyrimidine rings and intermolecular hydrogen bonding between carboxylic acid groups, critical for crystal packing .
  • Mass Spectrometry (MS): ESI-MS ([M+H]+^+ at m/z 139.1) aligns with the molecular formula C6H6N2O2\text{C}_6\text{H}_6\text{N}_2\text{O}_2 .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H6N2O2\text{C}_6\text{H}_6\text{N}_2\text{O}_2
Molecular Weight138.12 g/mol
Melting PointNot reported (crystalline solid)
Density1.336 g/cm³
Boiling Point287.5°C (760 mmHg)

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what are its binding motifs?

The compound acts as a bidentate ligand via its pyrimidine nitrogen and carboxylic oxygen atoms. In Cd(II) complexes, it forms distorted octahedral geometries with coordination bonds to metal centers, as demonstrated by X-ray diffraction studies. The carboxylate group participates in hydrogen bonding, stabilizing supramolecular architectures . This property is exploited in designing metal-organic frameworks (MOFs) for catalytic or sensing applications .

Q. What methodological challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Challenges include low endogenous concentrations and matrix interference. Solutions involve:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water (30:70 v/v) as mobile phase .
  • Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove proteins and lipids .
  • Validation: Spike-and-recovery experiments (85–110% recovery) and calibration curves (R2>0.99R^2 > 0.99) ensure accuracy .

Q. How do conflicting data on the compound’s stability under varying pH conditions impact experimental design?

Discrepancies in stability studies (e.g., hydrolysis at pH > 9) necessitate controlled buffer systems. For pharmacokinetic studies, phosphate-buffered saline (PBS, pH 7.4) is recommended for in vitro assays to mimic physiological conditions. Degradation kinetics should be monitored via UV-Vis spectroscopy at 265 nm .

Q. What advanced applications exist for this compound in pharmacological research?

The compound serves as a synthetic intermediate in:

  • Prodrug Design: Carboxylic acid group facilitates conjugation with active pharmaceutical ingredients (APIs) to enhance solubility .
  • Enzyme Inhibition Studies: Pyrimidine derivatives are explored as inhibitors of dihydrofolate reductase (DHFR) in anticancer drug development .

Q. Methodological Best Practices

  • Experimental Reproducibility: Document reaction conditions (solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
  • Data Reporting: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic data (CCDC deposition codes) and spectral datasets .
  • Ethical Considerations: Adhere to OECD guidelines for toxicity testing, given structural similarities to regulated pyrimidine analogs .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 2-pyrimidineacetic acid:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 66621-73-6 C₆H₆N₂O₂ 138.12 -COOH at 2-position
Pyrimidine-4-carboxylic acid 31462-59-6 C₅H₄N₂O₂ 124.10 -COOH at 4-position
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid 933687-60-6 C₈H₁₁N₃O₂ 181.19 -NH₂, -CH₃ at 2,4,6; -COOH at 5
2-{[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid 862679-50-3 C₁₂H₉F₃N₂O₂S₂ 334.34 -S-, -CF₃, -CH₃-thiophene substituents
2-Amino-4,6-dimethylpyrimidinium chloroacetate Not Provided C₈H₁₁N₃O₂·ClCH₂COO⁻ 265.71 (anion included) -NH₂, -CH₃ at 2,4,6; chloroacetate counterion

Structural Insights :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and thiophene groups in 862679-50-3 increase lipophilicity and metabolic stability, critical for drug design .

Propiedades

IUPAC Name

2-pyrimidin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRCYZPJUABYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494580
Record name (Pyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66621-73-6
Record name (Pyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidineacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(pyrimidin-2-yl)acetate (Example 31b, 410 mg, 2.47 mmol) in ethanol (5 mL) was added 2N NaOH (2 mL) at room temperature under nitrogen. The reaction mixture was stirred at room temperature under nitrogen for 72 hours, then concentrated under reduced pressure. The residue was triturated with ethanol and concentrated under reduced pressure to give the title compound, which was carried onto the next step without further purification. MS 139 (MH+).
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrimidineacetic acid
Reactant of Route 2
2-Pyrimidineacetic acid
Reactant of Route 3
Reactant of Route 3
2-Pyrimidineacetic acid
Reactant of Route 4
2-Pyrimidineacetic acid
Reactant of Route 5
2-Pyrimidineacetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Pyrimidineacetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.